Rizatriptan

Migraine Pain-Free Response Randomized Controlled Trial

Rizatriptan (CAS 144034-80-0) is a second-generation triptan with quantifiably faster onset (Tmax 1.3h vs 2.5h for sumatriptan) and superior 2-hour pain-free rates — 40% vs sumatriptan's 33% (p=0.019) — positioning it as the evidence-backed choice for acute migraine R&D. Its benzoate salt (MW 391.47; water solubility 42 mg/mL) is optimized for ODT formulations, achieving in vitro disintegration in 35 seconds with 99% drug release in 5 minutes while maintaining bioequivalence. For procurement teams seeking a high-value alternative to newer, costlier agents, rizatriptan delivers pharmacoeconomic advantage supported by 2024 BMJ network meta-analysis.

Molecular Formula C15H19N5
Molecular Weight 269.34 g/mol
CAS No. 144034-80-0
Cat. No. B1679398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizatriptan
CAS144034-80-0
SynonymsL 705,126
L 705126
L-705,126
L-705126
Maxalt
MK 0462
MK 462
MK-0462
MK-462
N,N-dimethyl-2-(5-(1,2,4-triazol-1-ylmethyl)-1H-indole-3-yl)ethylamine
rizatriptan
rizatriptan benzoate
Molecular FormulaC15H19N5
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
InChIInChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
InChIKeyULFRLSNUDGIQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.38e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rizatriptan CAS 144034-80-0 Procurement: Second-Generation 5-HT1B/1D Agonist Technical Baseline


Rizatriptan (CAS 144034-80-0), a second-generation triptan, is a selective 5-HT1B/1D receptor agonist with a molecular weight of 269.345 g/mol for the free base [1]. Its benzoate salt (MW 391.47) is the common pharmaceutical form, characterized by an experimental logP of 1.4, a melting point of 178-180°C, and water solubility of 42 mg/mL [2]. As a comparator to sumatriptan and other triptans, rizatriptan offers distinct pharmacokinetic properties including a median Tmax of 1.3 hours and oral bioavailability of approximately 45% [3]. These foundational parameters differentiate it within the triptan class for scientific and procurement evaluations.

Why Rizatriptan Cannot Be Automatically Substituted with Other Triptans: A Quantitative Rationale


While triptans share a common mechanism of 5-HT1B/1D receptor agonism, significant quantitative differences in receptor binding affinity, pharmacokinetics, and clinical efficacy preclude simple substitution [1]. For instance, receptor binding profiles vary substantially among sumatriptan, zolmitriptan, naratriptan, eletriptan, and almotriptan, as shown in comparative binding affinity tables (pKi values) [2]. Moreover, clinical meta-analyses reveal that rizatriptan demonstrates distinct efficacy profiles in head-to-head comparisons, including superior 2-hour pain-free rates over sumatriptan, naratriptan, and zolmitriptan at standard doses [3][4]. Additionally, pharmacokinetic parameters like Tmax differ significantly, with rizatriptan achieving peak plasma concentration at 1.3 hours versus 2.5 hours for sumatriptan, impacting onset of action [5]. These data-driven differences underscore the necessity for precise compound selection based on quantitative evidence rather than class-based assumptions.

Rizatriptan (CAS 144034-80-0) Quantitative Differentiation Evidence for Scientific Selection and Procurement


Superior 2-Hour Pain-Free Response vs. Sumatriptan 100 mg: Direct Head-to-Head Clinical Trial Data

In a direct head-to-head randomized controlled trial, rizatriptan 10 mg demonstrated a higher 2-hour pain-free response compared to sumatriptan 100 mg. The proportion of patients achieving pain freedom at 2 hours was 40% for rizatriptan 10 mg versus 33% for sumatriptan 100 mg (p=0.019) [1]. This 7-percentage-point absolute difference represents a 21% relative increase in pain-free response with rizatriptan. Additionally, a retrospective analysis of five double-blind trials confirmed these findings, showing rizatriptan 10 mg pain-free rates of 40% compared to sumatriptan 100 mg at 33% (p=0.019), sumatriptan 50 mg at 35% (p=0.009), and sumatriptan 25 mg at 27% (p<0.001) [2].

Migraine Pain-Free Response Randomized Controlled Trial

Faster Absorption: Tmax 1.3 Hours vs. Sumatriptan 2.5 Hours

Rizatriptan demonstrates significantly faster absorption compared to sumatriptan. In a direct pharmacokinetic study in healthy volunteers, the median time to maximum plasma concentration (Tmax) for rizatriptan was 1.3 hours (range 1-3 h), whereas the Tmax for sumatriptan was 2.5 hours (range 1-4 h), representing a 48% reduction in median Tmax with high statistical significance (P<0.001) [1]. This pharmacokinetic advantage is consistent with the compound's physicochemical properties, including an experimental logP of 1.4, which facilitates rapid gastrointestinal absorption [2].

Pharmacokinetics Tmax Absorption Rate

Superior 2-Hour Pain-Free Response vs. Naratriptan 2.5 mg and Zolmitriptan 2.5 mg

Rizatriptan 10 mg consistently outperforms naratriptan 2.5 mg and zolmitriptan 2.5 mg on stringent 2-hour pain-free endpoints. In a pooled analysis of five randomized trials, the 2-hour pain-free rate for rizatriptan 10 mg was 45% compared to 21% for naratriptan 2.5 mg (p<0.001), representing a 114% relative increase [1]. Similarly, rizatriptan 10 mg achieved a 43% pain-free rate at 2 hours versus 36% for zolmitriptan 2.5 mg (p=0.041), a 19% relative improvement [1]. These differences are further corroborated by a 2024 network meta-analysis, which ranked rizatriptan second only to eletriptan for 2-hour pain freedom (ORs: rizatriptan 1.59 to 2.44; zolmitriptan 1.47 to 1.96; naratriptan not among top tier) [2].

Comparative Efficacy Pain-Free Triptans

Oral Bioavailability 45%: Quantified First-Pass Metabolism Differentiating Factor

Rizatriptan has a mean oral absolute bioavailability of approximately 45% due to first-pass metabolism [1]. This value distinguishes it from other triptans: sumatriptan has a reported oral bioavailability of approximately 14-15%, naratriptan approximately 70-74%, and zolmitriptan approximately 40% [2]. Rizatriptan's 45% bioavailability, combined with its rapid absorption (Tmax 1.3 h), results in effective plasma concentrations within 1-1.5 hours following oral administration [3]. This intermediate bioavailability profile offers a balance between systemic exposure and avoidance of excessively high peak concentrations that could exacerbate adverse events.

Bioavailability Pharmacokinetics First-Pass Metabolism

Orally Disintegrating Tablet (ODT) Formulation Enables Sub-60 Second Disintegration

Rizatriptan benzoate has been formulated into orally disintegrating tablets (ODTs) using superdisintegrants to achieve rapid disintegration in the oral cavity without water. An optimized ODT formulation containing 9.4 mg psyllium mucilage and 8.32 mg crospovidone achieved disintegration in 35 seconds and released 99% of the drug within 5 minutes in vitro [1]. This ODT formulation offers a distinct advantage over conventional tablets, particularly for patients with dysphagia or during migraine attacks where water intake may exacerbate nausea. The ODT formulation retains bioequivalence to standard rizatriptan tablets, with comparable AUC(0-t) (point estimate 96.5%) and Cmax (point estimate 95.4%) under fasting conditions [2].

Formulation ODT Disintegration Time

2024 Network Meta-Analysis Ranks Rizatriptan Among Top-Performing Oral Triptans

A 2024 systematic review and network meta-analysis of 137 randomized controlled trials (n=89,445) identified eletriptan, rizatriptan, sumatriptan, and zolmitriptan as the most effective oral medications for acute migraine [1]. In head-to-head comparisons for pain freedom at 2 hours, rizatriptan ranked second only to eletriptan, with odds ratios ranging from 1.59 (95% CI 1.18 to 2.17) to 2.44 (95% CI 1.75 to 3.45), while sumatriptan ranged from 1.35 to 2.04 and zolmitriptan from 1.47 to 1.96 [2]. The analysis further concluded that these four triptans were more efficacious than newer, more expensive agents including lasmiditan, rimegepant, and ubrogepant, the latter showing efficacy comparable to NSAIDs and acetaminophen [1]. This meta-analysis provides the highest level of evidence synthesis confirming rizatriptan's position within the top efficacy tier of oral migraine therapies.

Meta-Analysis Comparative Effectiveness Evidence Synthesis

Rizatriptan (CAS 144034-80-0) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Acute Migraine Treatment Requiring Rapid Onset and High 2-Hour Pain-Free Rates

Rizatriptan 10 mg is ideally suited for acute migraine management where rapid pain freedom is a priority. With a median Tmax of 1.3 hours (vs. 2.5 hours for sumatriptan) [1] and superior 2-hour pain-free rates compared to sumatriptan (40% vs. 33%, p=0.019), naratriptan (45% vs. 21%, p<0.001), and zolmitriptan (43% vs. 36%, p=0.041) [2][3], rizatriptan provides quantifiably faster and more complete pain relief within the critical 2-hour window. This evidence supports its selection for patients and clinical protocols targeting early and complete symptom resolution.

Formulation Development Leveraging ODT Technology for Dysphagia or Nausea-Prone Patients

Rizatriptan benzoate is an excellent candidate for orally disintegrating tablet (ODT) formulations. Optimized ODTs using superdisintegrants achieve in vitro disintegration in 35 seconds with 99% drug release within 5 minutes, while maintaining bioequivalence to conventional tablets (AUC point estimate 96.5%, Cmax point estimate 95.4%) [4][5]. This formulation strategy addresses the needs of patients who experience migraine-associated nausea or have difficulty swallowing, providing a convenient, water-free administration route without compromising pharmacokinetic performance.

Cost-Effective Alternative to Newer Migraine Agents with Superior Efficacy Profile

The 2024 BMJ network meta-analysis concluded that rizatriptan, along with eletriptan, sumatriptan, and zolmitriptan, is more efficacious than newer, more expensive agents such as lasmiditan, rimegepant, and ubrogepant [6]. Rizatriptan's odds ratios for 2-hour pain freedom (1.59 to 2.44) surpass those of these newer drugs, whose efficacy is comparable to NSAIDs and acetaminophen [7]. For healthcare systems and payers seeking to optimize both clinical outcomes and pharmacoeconomics, rizatriptan represents a high-value, evidence-backed option within the acute migraine therapeutic class.

Sumatriptan Non-Responder Salvage Therapy

Clinical evidence demonstrates that rizatriptan 10 mg ODT is effective in patients who do not respond to sumatriptan. In a controlled trial, rizatriptan ODT was superior to placebo at providing 2-hour pain relief and 2-hour pain freedom in sumatriptan non-responders [8]. This scenario is supported by rizatriptan's distinct pharmacokinetic profile (Tmax 1.3 h vs. 2.5 h) and higher 2-hour pain-free rates compared to sumatriptan 100 mg (40% vs. 33%) [2][1], making it a rational alternative when sumatriptan fails to provide adequate relief.

Technical Documentation Hub

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